2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid
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Overview
Description
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chlorophenyl group attached to a methoxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 3-methoxypropanoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is reacted with 3-methoxypropanoic acid under reflux conditions in an appropriate solvent like ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Conversion to 2-[(4-chlorophenyl)methyl]-3-methoxypropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)methyl]-3-hydroxypropanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-[(4-chlorophenyl)methyl]-3-ethoxypropanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
2-[(4-chlorophenyl)methyl]-3-methoxybutanoic acid: Similar structure but with a butanoic acid moiety instead of a propanoic acid moiety.
Uniqueness
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid is unique due to its specific combination of a chlorophenyl group and a methoxypropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1017147-07-7 |
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Molecular Formula |
C11H13ClO3 |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-methoxypropanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-15-7-9(11(13)14)6-8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3,(H,13,14) |
InChI Key |
OYFIZMCQNZQEHU-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC1=CC=C(C=C1)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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